molecular formula C22H20N2O4S2 B2936949 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide CAS No. 941967-66-4

4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide

Cat. No.: B2936949
CAS No.: 941967-66-4
M. Wt: 440.53
InChI Key: GEPJHISUYUHBEJ-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Naphtho[2,1-d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and naphthylamines.

    Attachment of the Butanamide Moiety: This step often involves the reaction of the naphtho[2,1-d]thiazole derivative with a butanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the 4-Methoxyphenylsulfonyl Group: This is typically done via sulfonylation, where the naphtho[2,1-d]thiazole-butanamide intermediate is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro, halo, and alkyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
  • 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)propionamide
  • 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Uniqueness

Compared to these similar compounds, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide has a longer aliphatic chain, which can influence its solubility, binding affinity, and overall biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)24-22-23-19-13-8-15-5-2-3-6-18(15)21(19)29-22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPJHISUYUHBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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